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molecular formula C6H7NS B119425 2-Aminothiophenol CAS No. 137-07-5

2-Aminothiophenol

Cat. No. B119425
M. Wt: 125.19 g/mol
InChI Key: VRVRGVPWCUEOGV-UHFFFAOYSA-N
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Patent
US04723010

Procedure details

A solution of 2-chloro-1,1,1-triethoxyethane (5.9 g) and 2-aminothiophenol (2.5 g) was heated at 80° C. for 15 minutes. After cooling to room temperature, it was dissovled in methylene chloride (30 ml) and the resulting solution was washed with 3N HCl (10 ml) and then with water (20 ml). The organic portion was evaporated and the residue chromatographed over silica gel to obtain 2-chloromethylbenzothiazole (3.35 g; 90% yield), m.p. 34° C.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](OCC)(OCC)OCC.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[SH:20]>C(Cl)Cl>[Cl:1][CH2:2][C:3]1[S:20][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]=1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
ClCC(OCC)(OCC)OCC
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed with 3N HCl (10 ml)
CUSTOM
Type
CUSTOM
Details
The organic portion was evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
ClCC=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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